![molecular formula C9H11FN2 B13670755 (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine](/img/structure/B13670755.png)
(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group and a fluorine atom attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoropyridine and ®-pyrrolidine.
Coupling Reaction: The key step involves a coupling reaction between 2-bromo-5-fluoropyridine and ®-pyrrolidine using a palladium catalyst under inert conditions.
Purification: The crude product is purified using column chromatography to obtain the desired ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine.
Industrial Production Methods
In an industrial setting, the production of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(pyrrolidin-2-yl)pyridine: A structurally similar compound with a pyrrolidin-2-yl group attached to the 3rd position of the pyridine ring.
®-Nornicotine: Another related compound with a similar pyrrolidin-2-yl group but lacking the fluorine atom.
Uniqueness
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a synthetic organic compound notable for its biological activity, particularly in the context of neurotransmitter systems and receptor interactions. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₉H₁₁FN₂ and a molecular weight of approximately 166.20 g/mol. Its structure features a fluorinated pyridine ring alongside a pyrrolidine moiety, contributing to its unique pharmacological profile.
Key Structural Features:
- Fluorine Atom: Enhances lipophilicity, potentially improving bioavailability.
- Pyrrolidine Moiety: Influences receptor binding and activity.
Research indicates that this compound interacts primarily with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The compound's mechanism involves modulating the activity of these receptors, which can lead to significant physiological responses.
Interaction with Nicotinic Acetylcholine Receptors
Studies have demonstrated that this compound acts as an agonist at nAChRs, influencing synaptic transmission and potentially offering therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia. The binding affinity and efficacy can vary based on structural modifications.
Table 1: Summary of Biological Activity
Activity Type | Description | Reference |
---|---|---|
Agonist Activity | Modulates nAChR activity | |
Enzyme Inhibition | Potential inhibition of specific enzymes | |
Antiproliferative | Demonstrated growth inhibition in cancer cell lines |
Case Studies and Research Findings
-
Nicotinic Receptor Modulation:
A study focusing on the interaction of this compound with nAChRs indicated significant modulation of receptor activity, enhancing neurotransmitter release in neuronal cultures. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases. -
Enzyme Inhibition:
Research has shown that this compound exhibits enzyme inhibition capabilities, particularly affecting pathways involved in neurotransmitter metabolism. Such interactions could be pivotal in developing therapeutic agents targeting neurological disorders. -
Antiproliferative Effects:
In vitro studies revealed that the compound exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values indicating significant growth inhibition. This positions this compound as a candidate for further exploration in oncology.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds to highlight its unique properties.
Table 2: Comparison with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
5-Fluoro-pyridine | C₅H₄FN | Simpler structure lacking pyrrolidine group |
3-Pyridyl-piperidine | C₁₀H₁₂N₂ | Contains piperidine instead of pyrrolidine |
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride | C₉H₁₁FN₂·HCl | Enantiomer with similar properties |
Properties
Molecular Formula |
C9H11FN2 |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-fluoro-2-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m1/s1 |
InChI Key |
HMSQFFINRZJSLM-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=C(C=C2)F |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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